![molecular formula C21H21FN6O3 B2842581 N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903480-39-6](/img/structure/B2842581.png)
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Inhibitory Activity in NF-kappaB and AP-1 Gene Expression
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide has been investigated for its role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. This research aimed to improve its potential oral bioavailability, and studies have indicated that specific substitutions on the pyrimidine ring can significantly affect its activity, with the carboxamide group at the 5-position being critical for its function (Palanki et al., 2000).
Synthesis for Anti-Inflammatory and Analgesic Agents
This compound has been utilized as a base for synthesizing new heterocyclic compounds, which include various derivatives with potential anti-inflammatory and analgesic activities. These compounds have shown promising results in cyclooxygenase-1/2 (COX-1/2) inhibition assays, highlighting their potential therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2020).
Role in Antimicrobial Activities
Research has shown that derivatives of N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide exhibit notable antimicrobial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, indicating its potential in developing new antimicrobial agents (Devarasetty et al., 2019).
Applications in Cancer Therapy
Compounds derived from this chemical structure have been explored for their anti-cancer properties. For instance, studies have examined the synthesis of novel derivatives and their efficacy against cancer cell lines, providing insights into the potential use of these compounds in oncology (Rahmouni et al., 2016).
Investigation in Parkinson's Disease Imaging
This compound has been employed in the synthesis of potential PET agents for imaging LRRK2 enzyme in Parkinson's disease. This highlights its relevance in neurodegenerative disease research, particularly in developing diagnostic tools for Parkinson's disease (Wang et al., 2017).
作用機序
Target of Action
Similar compounds have been found to targetToll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the body’s immune response by recognizing foreign substances derived from microbes.
Mode of Action
This compound selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling . . This suggests that the compound may interact with its targets in a way that modulates their activity without directly competing with natural ligands.
Biochemical Pathways
The compound affects the TLR4 signaling pathway. TLR4 is known to activate multiple downstream pathways, including the NF-κB pathway , which leads to the production of pro-inflammatory cytokines . By inhibiting TLR4, this compound can suppress the production of these cytokines, thereby modulating the immune response.
Pharmacokinetics
The compound’s ability to suppress cytokine production in both mouse and human cells suggests that it may have favorable bioavailability .
Result of Action
The compound suppresses the production of multiple cytokines, including NO , tumor necrosis factor-alpha (TNF-alpha) , and interleukin (IL)-6 . This can lead to a reduction in inflammation and other immune responses.
Safety and Hazards
特性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O3/c22-16-3-1-15(2-4-16)17-12-20(29)28(14-26-17)6-5-23-21(30)18-11-19(25-13-24-18)27-7-9-31-10-8-27/h1-4,11-14H,5-10H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDMCZZJLVWMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCCN3C=NC(=CC3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。